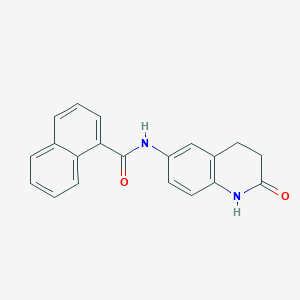

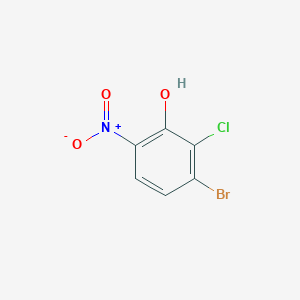

![molecular formula C12H11NOS B2876458 N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide CAS No. 477539-46-1](/img/structure/B2876458.png)

N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been found to exhibit various biological properties, including antimicrobial properties .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . In addition, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide derivatives have been synthesized through various chemical processes. For instance, a study by Wang et al. (2008) demonstrated the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, indicating the potential for creating diverse derivatives of the base compound for further study and application in chemical synthesis (Junke Wang et al., 2008).

Structural Analysis

- Advanced techniques such as X-ray diffraction studies have been employed to determine the crystal structures of related compounds. For example, Sharma et al. (2016) synthesized and established the structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, through spectral analysis and X-ray diffraction studies (P. Sharma et al., 2016).

Anticancer Activity

- Some derivatives have shown potential as anticancer agents. Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases, with some compounds showing modest apoptotic effects in human cancer cells, highlighting the therapeutic potential of derivatives in cancer treatment (G. Nițulescu et al., 2015).

Molecular Rearrangements

- Research by Clayden et al. (2004) found that thiophene-3-carboxamides bearing certain substituents undergo dearomatising cyclisation when treated with specific reagents, transforming the products into various molecular structures, which could be relevant for developing new chemical entities (J. Clayden et al., 2004).

Biological Evaluation

- A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a thiophene substituted derivative, showed good antiproliferative activity against certain cancer cell lines, indicating the biological relevance of such compounds in medical research (J. Jiao et al., 2009).

Mecanismo De Acción

Target of Action

Benzothiophene derivatives have been found to be valuable molecular scaffolds for medicinal chemistry . They have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a variety of biological targets .

Mode of Action

Benzothiophene derivatives have been synthesized and evaluated for their acetylcholinesterase (ache) inhibitory activity . This suggests that N-(1-benzothiophen-5-yl)cyclopropanecarboxamide might interact with AChE or similar enzymes, potentially altering their function and leading to downstream effects.

Biochemical Pathways

Given the potential interaction with ache, it is plausible that this compound could influence cholinergic signaling pathways

Result of Action

Benzothiophene derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Análisis Bioquímico

Biochemical Properties

It is known that benzothiophene derivatives have been used in the synthesis of various compounds

Cellular Effects

Some benzothiophene derivatives have shown inhibitory effects on tumor cell lines

Molecular Mechanism

It is known that benzothiophene derivatives can interact with various biomolecules

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWNZUCXCUDNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)

![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)

![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)

![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)